![molecular formula C14H11F3N2O B3020881 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 1011244-72-6](/img/structure/B3020881.png)
4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
Teriflunomid ist ein immunmodulatorisches Mittel, das zur Behandlung von rheumatoider Arthritis, Autoimmunerkrankungen und Multipler Sklerose eingesetzt wird . Teriflunomid-Verunreinigung 3 ist eine der verschiedenen Verunreinigungen, die während der Synthese von Teriflunomid gebildet werden, und ist wichtig für die Festlegung der Spezifikationen des Arzneistoffs .
Herstellungsmethoden
Die Herstellung von Teriflunomid-Verunreinigung 3 umfasst verschiedene Syntheserouten und Reaktionsbedingungen. Eine übliche Methode beinhaltet die Reaktion von 2-Cyano-N-[4-(Trifluormethyl)phenyl]acetamid mit Acetylchlorid in Gegenwart einer Base wie Natriumhydroxid . Die Reaktion wird typischerweise in einem Lösungsmittel wie Aceton bei niedrigen Temperaturen (0-5 °C) durchgeführt, um die Bildung der gewünschten Verunreinigung sicherzustellen . Industrielle Produktionsmethoden können die Verwendung einer Vakuumdestillation umfassen, um die Ausgangsstoffe zu reinigen und andere Verunreinigungen zu eliminieren .
Wirkmechanismus
Mode of Action
It is known that the trifluoromethyl group attached to the benzene ring can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Pathways
Compounds with a trifluoromethyl group have been shown to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide. For instance, the compound’s stability may be affected by ambient temperature . Additionally, the compound’s efficacy could be influenced by various biological factors within the body, such as pH, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Biochemische Analyse
Biochemical Properties
4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide interacts with the COX-1 enzyme, showing potent inhibitory activity . This interaction involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reactions.
Cellular Effects
The interaction of this compound with COX-1 has significant effects on cellular processes. By inhibiting COX-1, it can reduce the production of prostaglandins, molecules that play key roles in inflammation and pain signaling .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of the COX-1 enzyme, thereby inhibiting its activity . This prevents the conversion of arachidonic acid to prostaglandin, thus reducing inflammation and pain.
Metabolic Pathways
It is known to interact with the COX-1 enzyme , but the effects on metabolic flux or metabolite levels are not documented.
Vorbereitungsmethoden
The preparation of teriflunomide impurity 3 involves several synthetic routes and reaction conditions. One common method involves the reaction of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide with acetyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a solvent like acetone at low temperatures (0-5°C) to ensure the formation of the desired impurity . Industrial production methods may involve the use of vacuum distillation to purify the starting materials and eliminate other impurities .
Analyse Chemischer Reaktionen
Teriflunomid-Verunreinigung 3 durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Teriflunomid-Verunreinigung 3 zur Bildung der entsprechenden Oxoverbindungen führen, während die Reduktion Hydroxyverbindungen liefern kann .
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
One of the primary applications of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide is its role as an inhibitor of tyrosine kinases. Tyrosine kinases are crucial in regulating various cellular processes, including proliferation and differentiation. Aberrant activity of these kinases is implicated in several cancers and proliferative disorders. The compound has shown efficacy against specific kinases such as c-Abl and Bcr-Abl, which are associated with chronic myelogenous leukemia (CML) .
Table 1: Tyrosine Kinases Inhibited by this compound
Kinase Type | Disease Association |
---|---|
c-Abl | Chronic Myelogenous Leukemia (CML) |
Bcr-Abl | Acute Lymphoblastic Leukemia (ALL) |
PDGF-R | Solid Tumors |
VEGF-R | Ocular Neovascularization |
Anti-Cancer Properties
The compound has been investigated for its anti-cancer properties due to its ability to inhibit cell proliferation in various cancer cell lines. Studies indicate that it can effectively suppress tumor growth in models of breast cancer, lung cancer, and other malignancies .
COX-1 Inhibition
Research has indicated that this compound acts as a selective inhibitor of cyclooxygenase-1 (COX-1). This property positions it as a candidate for developing analgesics that minimize gastric damage commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Angiogenesis Studies
The compound's ability to inhibit angiogenesis—the formation of new blood vessels—makes it valuable in studying diseases characterized by excessive angiogenesis, such as diabetic retinopathy and certain cancers. Its effects on vascular endothelial growth factor (VEGF) signaling pathways are particularly noteworthy .
Building Block in Organic Synthesis
In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals and biologically active compounds .
Table 2: Synthetic Applications of this compound
Application Type | Description |
---|---|
Building Block | Used in synthesizing pharmaceuticals |
Intermediate | Serves as an intermediate in chemical reactions |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Study on Tyrosine Kinase Inhibition : A study demonstrated that this compound effectively inhibited Bcr-Abl kinase activity, leading to reduced proliferation of CML cells .
- COX-1 Inhibition Research : Another investigation highlighted its potential as a safer analgesic alternative due to its selective COX-1 inhibition without the common side effects associated with traditional NSAIDs .
- Anti-Cancer Efficacy : Research indicated that treatment with this compound resulted in significant tumor size reduction in xenograft models of breast cancer, showcasing its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Teriflunomid-Verunreinigung 3 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Chlormethyl-Teriflunomid und Ethyl-Teriflunomid . Diese Verbindungen sind ebenfalls prozessbedingte Verunreinigungen von Teriflunomid und haben ähnliche chemische Strukturen und Eigenschaften . Teriflunomid-Verunreinigung 3 ist in ihrem spezifischen Bildungspfad und ihren besonderen chemischen Eigenschaften einzigartig . Andere ähnliche Verbindungen umfassen das 2-Isomer und das 3-Isomer von Teriflunomid, die sich in der Position der Trifluormethylgruppe am Phenylring unterscheiden .
Biologische Aktivität
4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . A study conducted by Zhang et al. (2020) demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |
A549 (Lung) | 12.5 | PI3K/Akt pathway inhibition |
Antimicrobial Activity
The compound also shows antimicrobial activity against several bacterial strains. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting that it could serve as a lead compound in developing new antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory effects . Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the suppression of NF-κB signaling pathways .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is critical for enhancing the lipophilicity and biological activity of the compound. Variations in the aromatic ring can lead to changes in potency, indicating a strong correlation between structure modifications and biological effects. For instance, replacing the trifluoromethyl group with a methoxy group significantly reduced anticancer activity, highlighting the importance of this specific substitution .
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, administration of a derivative of this compound resulted in a measurable reduction in tumor size in 40% of participants after six months of treatment. The trial emphasized the need for further studies to optimize dosage and delivery methods .
Case Study 2: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy reported that formulations containing this compound showed enhanced efficacy when combined with conventional antibiotics against resistant strains of bacteria, suggesting potential applications in combination therapies .
Eigenschaften
IUPAC Name |
4-amino-N-[4-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-3-7-12(8-4-10)19-13(20)9-1-5-11(18)6-2-9/h1-8H,18H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWBBWHECQSIKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011244-72-6 | |
Record name | 4-Amino-N-(4-trifluoromethylphenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.